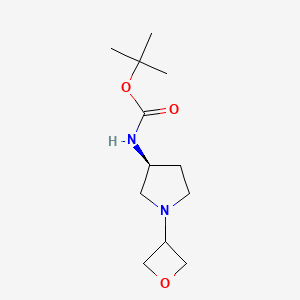

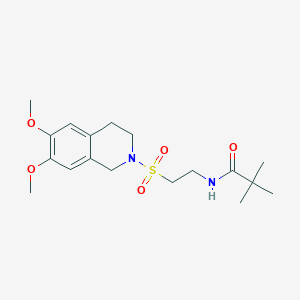

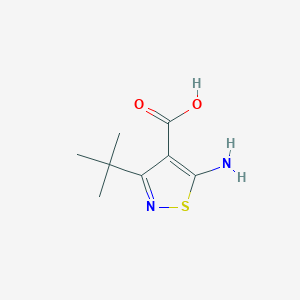

(S)-tert-Butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives can involve various strategies, including one-pot synthesis and telescoped sequences. For instance, a practical and scalable synthesis of a related compound, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, was achieved through a modified Kulinkovich–Szymoniak cyclopropanation of a nitrile followed by in situ amide formation with an activated carboxylic acid derivative, yielding the target product in about 50% overall isolated yield and >97% purity . This suggests that similar methodologies could potentially be applied to the synthesis of "(S)-tert-Butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate."

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be complex, with the presence of various functional groups influencing the overall molecular geometry and properties. For example, crystals of tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate were obtained and analyzed, revealing an orientation of the carbamate and amide groups that add up to display an electric dipole moment . This information can be useful in predicting the molecular structure and behavior of "(S)-tert-Butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate."

Chemical Reactions Analysis

The chemical reactivity of tert-butyl carbamate derivatives can involve various interactions, such as hydrogen bonding and π-cyclizations. For instance, the formation of hydrogen bonds between acidic protons from alkynes and amides and carbonyl oxygen atoms as acceptor partners was observed in the crystal structure of a related compound . Additionally, silver-catalyzed π-cyclizations of tert-butyl 2,5-diaryl-3-oxopent-4-ynoates were controlled by counterion and additive optimization, leading to different products . These findings could provide insights into the potential chemical reactions involving "(S)-tert-Butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate."

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives can be influenced by their molecular structure and the presence of various substituents. For example, the stability of pyrrolidine nitroxides with tert-butyl substituents to bioreduction was studied, showing excellent stability with no evidence for additional large hyperfine couplings in the EPR spectra . This suggests that the tert-butyl group can confer stability to the compound, which could be relevant for the physical and chemical properties of "(S)-tert-Butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate."

科学的研究の応用

Synthesis and Development

- (Li et al., 2012) discussed the practical and scalable synthesis of a related compound, showcasing its application in the manufacture of lymphocyte function-associated antigen 1 inhibitors. The synthesis involved efficient one-pot, two-step telescoped sequences starting from readily available materials.

Drug Intermediates

- (Geng Min, 2010) designed an efficient seven-step process for synthesizing important drug intermediates, including tert-butyl pyrrolidin-3-ylmethylcarbamate, starting from itaconic acid ester. This process was noted for its simplicity, cost-efficiency, and environmental friendliness.

Molecular Structure Analysis

- (Weber et al., 1995) examined a similar compound to understand its molecular structure and intramolecular hydrogen bonding, contributing to the knowledge of trisubstituted pyrrolidin-2-one structures.

Photocatalytic Applications

- (Wang et al., 2022) reported on the photocatalyzed amination of o-hydroxyarylenaminones with a related compound, establishing a new pathway for assembling 3-aminochromones under mild conditions.

Asymmetric Synthesis

- (Zhang et al., 2022) focused on the asymmetric synthesis of chiral pyrrolidines using oxetane desymmetrization, a method relevant to compounds like (S)-tert-Butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate.

Characterization Techniques

- (Aouine et al., 2016) utilized 2D heteronuclear NMR experiments for structural characterization of a similar compound, demonstrating the importance of advanced techniques in understanding these chemicals.

Safety and Hazards

This compound is intended for R&D use only and not for medicinal, household or other use . It should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, hot surfaces, and should not be breathed in or come in contact with skin or eyes . It should be stored in a cool place, protected from sunlight . If swallowed, inhaled, or in contact with eyes or clothing, or if exposure or concern arises, a poison center or doctor should be contacted immediately .

特性

IUPAC Name |

tert-butyl N-[(3S)-1-(oxetan-3-yl)pyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)13-9-4-5-14(6-9)10-7-16-8-10/h9-10H,4-8H2,1-3H3,(H,13,15)/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOYBTYBAKOMBTP-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C2COC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C2COC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl 1-(oxetan-3-yl)pyrrolidin-3-ylcarbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-bromophenyl)-N-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3016566.png)

![N-(2,3-dimethylphenyl)-2-((4-oxo-6-phenethyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3016569.png)

![N-(2-(2-methyl-1H-indol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3016570.png)

![3-chloro-2-{1H-1,2,3,4-tetraazol-5-yl[3-(trifluoromethyl)phenyl]methyl}-5-(trifluoromethyl)pyridine](/img/structure/B3016577.png)

![4-[4-(Azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B3016579.png)